

An In-Depth Technical Guide to 2-Chloro-5-(trichloromethyl)pyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Chloro-5-(trichloromethyl)pyridine
Cat. No.:	B1585791

[Get Quote](#)

Executive Summary

This technical guide provides a comprehensive overview of **2-Chloro-5-(trichloromethyl)pyridine**, a pivotal halogenated pyridine derivative. This document is structured to serve researchers, synthetic chemists, and drug development professionals by detailing the compound's core physicochemical properties, synthesis methodologies, key chemical applications, and essential safety protocols. As a critical intermediate, its primary industrial value lies in its role as a precursor for a range of high-value agrochemicals, including potent herbicides and fungicides.^{[1][2]} This guide moves beyond a simple recitation of data, offering insights into the causality behind synthetic choices and handling procedures, thereby providing a holistic and actionable resource for laboratory and industrial applications.

Chemical Identity and Core Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application and safe handling. This section consolidates the essential identification and physicochemical data for **2-Chloro-5-(trichloromethyl)pyridine**.

Nomenclature and Identifiers

The compound is identified by several names and registry numbers across chemical databases, which are crucial for accurate sourcing and regulatory compliance.

Identifier	Value	Source(s)
Chemical Name	2-Chloro-5-(trichloromethyl)pyridine	[3] [4]
CAS Number	69045-78-9	[4] [5]
Molecular Formula	C ₆ H ₃ Cl ₄ N	[5] [6] [7]
Molecular Weight	230.91 g/mol	[4] [5] [7] [8]
IUPAC Standard InChI	InChI=1S/C6H3Cl4N/c7-5-2-1-4(3-11-5)6(8,9)10/h1-3H	[6]
Synonyms	Pyridine, 2-chloro-5-(trichloromethyl)-; IFLAB-BB F0797-0001	[4]

Physicochemical Data

The physical properties of the compound dictate its behavior in reactions, purification processes, and storage.

Property	Value	Source(s)
Melting Point	-18.14 °C	[4] [9]
Boiling Point	281.8 °C (at 760 mmHg)	[4] [9]
Density	1.582 g/cm ³	[4] [9]
Flash Point	151.2 °C	
Vapor Pressure	0.00596 mmHg (at 25°C)	
pKa (Predicted)	-2.26 ± 0.10	[4]
Storage Temperature	2-8°C under inert gas	[4]

Molecular Structure Visualization

The molecular structure, featuring a pyridine ring substituted with a chloro and a trichloromethyl group, is the foundation of its reactivity.

Caption: Molecular structure of **2-Chloro-5-(trichloromethyl)pyridine**.

Synthesis and Mechanism

The synthesis of **2-Chloro-5-(trichloromethyl)pyridine** is a critical industrial process. Several routes have been developed, each with distinct advantages concerning starting material cost, reaction conditions, and scalability.

Overview of Synthetic Strategies

- Gas-Phase Chlorination: An industrial method involving the high-temperature (300-500°C) reaction of β-picoline with chlorine gas.[\[10\]](#) This process is advantageous for large-scale production due to its continuous nature and use of an inexpensive starting material, though it requires specialized equipment to handle high temperatures and corrosive gases.[\[10\]](#)
- Liquid-Phase Chlorination: This approach involves the chlorination of a precursor like 2-chloro-5-chloromethyl pyridine using chlorine gas, often under UV irradiation to initiate the radical chain reaction required for converting the chloromethyl group to a trichloromethyl group.[\[1\]](#)
- Multi-Step Synthesis from 3-Methylpyridine: A versatile laboratory and pilot-scale synthesis that offers high purity and regiochemical control.[\[2\]](#)[\[4\]](#) This method, detailed below, proceeds through key intermediates, allowing for greater process control and optimization.

Detailed Laboratory Protocol: Multi-Step Synthesis from 3-Methylpyridine

This protocol is adapted from established patent literature and provides a reliable pathway to high-purity **2-Chloro-5-(trichloromethyl)pyridine**.[\[2\]](#)

Experimental Rationale: This synthesis is designed as a three-stage process. First, N-oxidation of the 3-methylpyridine starting material activates the pyridine ring, making it susceptible to nucleophilic attack. Second, oriented chlorination at the 2-position is achieved using a

chlorinating agent. Finally, a free-radical chlorination of the side-chain methyl group yields the desired trichloromethyl functionality.

Step 1: Synthesis of N-oxygen-3-methylpyridine

- **Setup:** To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methylpyridine and glacial acetic acid as the solvent.
- **Oxidation:** Slowly add 60% hydrogen peroxide to the solution while maintaining the temperature. The exotherm should be carefully controlled.
- **Reaction:** Heat the mixture to reflux and maintain for several hours until TLC or GC analysis indicates complete consumption of the starting material.
- **Workup:** Cool the reaction mixture and carefully neutralize it. Extract the product with a suitable organic solvent (e.g., dichloromethane). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-oxygen-3-methylpyridine.

Step 2: Synthesis of 2-chloro-5-methylpyridine

- **Setup:** In a reaction vessel, dissolve the N-oxygen-3-methylpyridine from Step 1 in an appropriate solvent.
- **Chlorination:** Add benzoyl chloride as the chlorinating agent. This reagent facilitates a regioselective chlorination at the 2-position of the pyridine ring.
- **Reaction:** Heat the mixture and monitor the reaction progress. The choice of temperature is critical to ensure selectivity and prevent side reactions.
- **Workup:** Upon completion, quench the reaction, neutralize, and perform an organic extraction. The crude product is then purified, typically by distillation or chromatography, to yield pure 2-chloro-5-methylpyridine.

Step 3: Synthesis of **2-chloro-5-(trichloromethyl)pyridine**

- Setup: Charge a reactor suitable for photochemical or radical reactions with the 2-chloro-5-methylpyridine from Step 2.
- Radical Chlorination: Introduce chlorine gas into the reaction mixture while irradiating with UV light or upon adding a radical initiator (e.g., methyl ethyl ketone peroxide).[2] This initiates the free-radical substitution of the hydrogen atoms on the methyl group with chlorine.
- Reaction: Continue the chlorination at an elevated temperature for a prolonged period (e.g., 20 hours) until the conversion is complete, as monitored by GC analysis.[2]
- Purification: After stopping the reaction, distill the crude product under reduced pressure. Further purification can be achieved by column chromatography or recrystallization to yield the final high-purity product.[2]

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

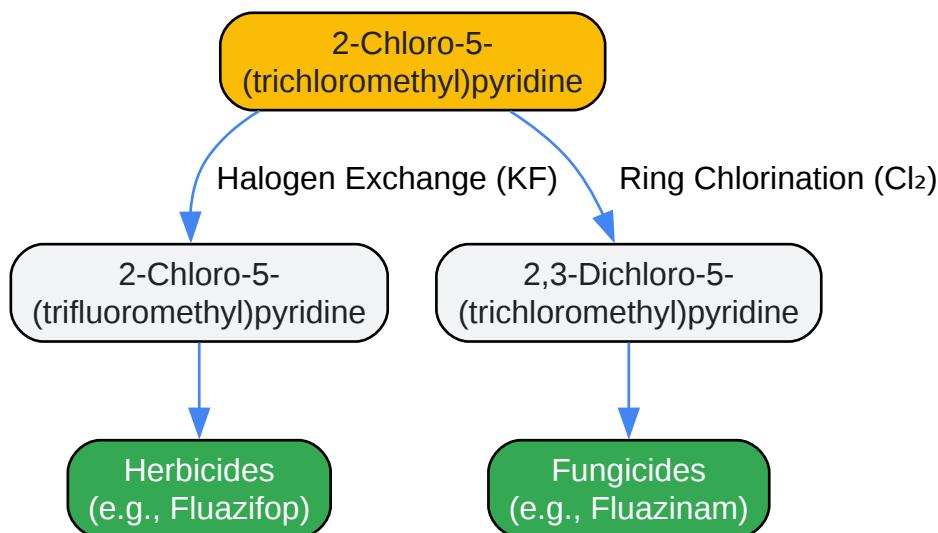
Caption: Multi-step synthesis pathway from 3-Methylpyridine.

Key Chemical Transformations and Applications

The primary utility of **2-Chloro-5-(trichloromethyl)pyridine** is not as an end-product but as a versatile building block for more complex and valuable molecules, particularly in the agrochemical sector.[1]

Role as a Pivotal Agrochemical Intermediate

This compound is a key precursor in the manufacturing of several commercial pesticides.[2] Its specific combination of a reactive chlorine atom on the pyridine ring and a trichloromethyl group allows for sequential, selective chemical modifications.


Conversion to Fluorinated Pyridines

A crucial industrial reaction is the halogen exchange (Halex) reaction to replace the chlorine atoms of the trichloromethyl group with fluorine. This is typically achieved using a fluorinating agent like potassium fluoride (KF).[2] The resulting 2-chloro-5-(trifluoromethyl)pyridine is a key intermediate for producing high-value herbicides and fungicides.[2] This transformation is significant because the incorporation of a trifluoromethyl group often enhances the biological activity, metabolic stability, and lipophilicity of the final active ingredient.

Further Ring Chlorination

2-Chloro-5-(trichloromethyl)pyridine can undergo further chlorination on the pyridine ring to produce 2,3-dichloro-5-(trichloromethyl)pyridine.[11] This subsequent intermediate is the direct precursor to the fungicide Fluazinam, highlighting the compound's position in a multi-step value chain.[11]

Application Pathway Diagram

[Click to download full resolution via product page](#)

Caption: Key chemical transformations and downstream applications.

Safety, Handling, and Storage

Due to its toxicity and irritant properties, strict adherence to safety protocols is mandatory when handling **2-Chloro-5-(trichloromethyl)pyridine**.[3]

GHS Hazard Classification

Hazard Class	Code	Description	Source(s)
Acute Toxicity, Oral	H302	Harmful if swallowed	[3] [4]
Skin Corrosion/Irritation	H315	Causes skin irritation	[3] [4]
Eye Damage/Irritation	H319	Causes serious eye irritation	[3] [4]
Acute Toxicity, Inhalation	H332	Harmful if inhaled	[3]
STOT Single Exposure	H335	May cause respiratory irritation	[3] [4]

Recommended Handling Protocols

- Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.[\[3\]](#)[\[7\]](#)
- Personal Protective Equipment (PPE):
 - Gloves: Wear impervious chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use.[\[12\]](#)
 - Eye Protection: Use chemical safety goggles and a face shield.[\[3\]](#)
 - Body Protection: A lab coat or chemical-resistant apron is required.[\[3\]](#)
 - Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved respirator with appropriate cartridges.[\[7\]](#)
- Work Practices: Avoid generating dust. Do not eat, drink, or smoke in the work area.[\[3\]](#) Wash hands thoroughly after handling.[\[3\]](#)

First Aid Measures

- Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[7]
- Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[7]
- Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]
- Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[7]

Storage and Stability

- Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[13]
- Specifics: For long-term stability, store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[4]
- Incompatibilities: Keep away from strong oxidizing agents.

Conclusion

2-Chloro-5-(trichloromethyl)pyridine is a compound of significant industrial importance, primarily serving as a versatile and high-value intermediate in the synthesis of agrochemicals. Its well-defined physicochemical properties and established synthetic routes allow for its reliable production and application. The strategic presence of multiple chlorine atoms at different positions enables selective and sequential chemical transformations, leading to complex and potent active ingredients. Mastery of its handling, storage, and reaction chemistry is essential for any researcher or organization involved in the fields of pesticide development and heterocyclic chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. asianpubs.org [asianpubs.org]
- 2. CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine - Google Patents [patents.google.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. 2-Chloro-5-trichloromethylpyridine | 69045-78-9 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. 2-(Trichloromethyl)-5-chloro pyridine [webbook.nist.gov]
- 7. capotchem.cn [capotchem.cn]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. 69045-78-9 CAS MSDS (2-Chloro-5-trichloromethylpyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. data.epo.org [data.epo.org]
- 11. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 12. cleanchemlab.com [cleanchemlab.com]
- 13. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Chloro-5-(trichloromethyl)pyridine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1585791#2-chloro-5-trichloromethyl-pyridine-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com